5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, along with a methylidene and a prop-2-yn-1-yl group. Oxazolidinones are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of propargylamine with carbon dioxide to form the corresponding carbamate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Chemical Reactions Analysis
5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazolidinone products.
Scientific Research Applications
5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, leading to antimicrobial effects .
Comparison with Similar Compounds
5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. While linezolid and tedizolid are well-known for their antibacterial activity, this compound offers unique structural features that make it suitable for diverse applications beyond antimicrobial use. Similar compounds include:
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Properties
CAS No. |
918423-05-9 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-methylidene-3-prop-2-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO2/c1-3-4-8-5-6(2)10-7(8)9/h1H,2,4-5H2 |
InChI Key |
VMOPWWPTMVRFNY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(C(=O)O1)CC#C |
Origin of Product |
United States |
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